2-(1,1-Dimethylethyl)-4-iodo-1,3-dimethoxy-benzene
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Overview
Description
U50,488H is a synthetic compound that acts as a highly selective kappa-opioid receptor agonist. It was one of the first selective kappa agonists invented and has been extensively studied for its pharmacological properties. U50,488H has analgesic, diuretic, and antitussive effects, and it can reverse memory impairment caused by anticholinergic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of U50,488H involves several steps, starting with the preparation of the key intermediate, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of U50,488H follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
U50,488H undergoes various chemical reactions, including:
Oxidation: U50,488H can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in U50,488H, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different substituents into the U50,488H molecule, creating analogs with varying activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of analogs with different pharmacological profiles.
Scientific Research Applications
U50,488H has been widely used in scientific research due to its selective kappa-opioid receptor agonist properties. Some of its applications include:
Chemistry: Studying the structure-activity relationships of kappa-opioid receptor agonists.
Biology: Investigating the role of kappa-opioid receptors in various physiological processes.
Medicine: Exploring potential therapeutic uses for pain management, heart failure, and neuroprotection
Industry: Developing new analgesic and antitussive drugs based on the structure of U50,488H.
Mechanism of Action
U50,488H exerts its effects by selectively binding to kappa-opioid receptors. This binding activates the receptor, leading to a cascade of intracellular signaling events. The primary pathways involved include the inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels. These actions result in reduced neuronal excitability and neurotransmitter release, contributing to the compound’s analgesic and antitussive effects .
Comparison with Similar Compounds
Similar Compounds
U-47700: Another synthetic opioid with similar kappa-opioid receptor agonist properties.
U-69,593: A selective kappa-opioid receptor agonist with a different chemical structure.
Salvinorin A: A naturally occurring kappa-opioid receptor agonist found in the plant Salvia divinorum
Uniqueness of U50,488H
U50,488H is unique due to its high selectivity for kappa-opioid receptors without significant activity at mu-opioid receptors. This selectivity reduces the risk of side effects commonly associated with mu-opioid receptor activation, such as respiratory depression and addiction. Additionally, U50,488H has been extensively studied, providing a wealth of data on its pharmacological properties and potential therapeutic applications .
Properties
CAS No. |
1243853-03-3 |
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Molecular Formula |
C12H17IO2 |
Molecular Weight |
320.17 g/mol |
IUPAC Name |
3-tert-butyl-1-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C12H17IO2/c1-12(2,3)10-9(14-4)7-6-8(13)11(10)15-5/h6-7H,1-5H3 |
InChI Key |
ULDPRVMZTHPXSH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1OC)I)OC |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1OC)I)OC |
Origin of Product |
United States |
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